
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as BRD-7880, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of iminochromene derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide is primarily attributed to its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can activate tumor suppressor genes and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the suppression of NF-κB signaling.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide is its high potency as an HDAC inhibitor. This property makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on normal cells and tissues are not well understood, and further studies are needed to assess its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of interest is the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and tissues, as well as its potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Conclusion
This compound, or this compound, is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is primarily attributed to its inhibition of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has a wide range of biochemical and physiological effects, and its development and research are promising.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 2-amino-6-bromo-3-formylchromone with 4-phenylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ammonium acetate to yield this compound. The synthesis method has been reported in the literature and can be easily reproduced in the laboratory.
Applications De Recherche Scientifique
6-Bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and neuroprotective effects. In a study published in the Journal of Neuroinflammation, this compound was shown to reduce neuroinflammation and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
6-bromo-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-8-11-20-16(12-17)13-19(21(24)26)22(27-20)25-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-13H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMQQDKRMHOSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

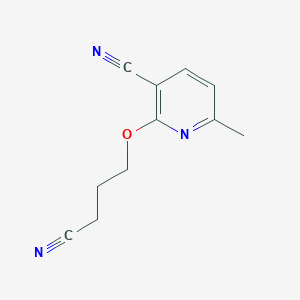
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
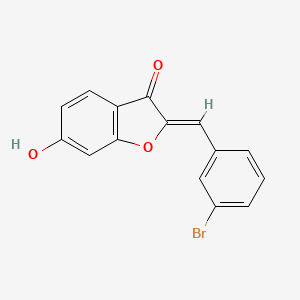
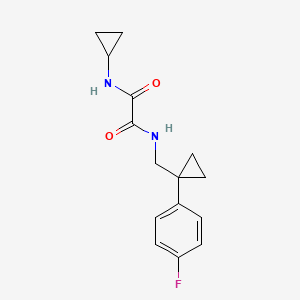

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)
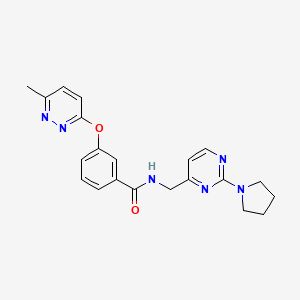
![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)
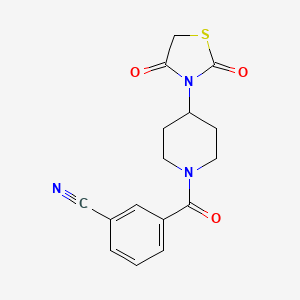
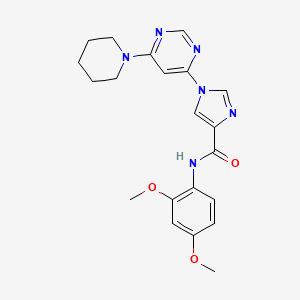
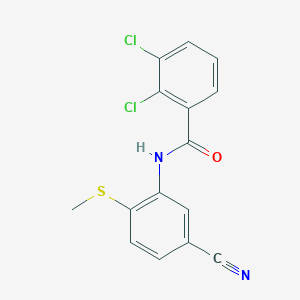
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)